D-glycero-D-gulo-Heptonic acid, monopotassium salt
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Overview
Description
D-glycero-D-gulo-Heptonic acid, monopotassium salt is a chemical compound with the molecular formula C7H13O8K. It is a derivative of heptonic acid, where the potassium ion replaces one of the hydrogen atoms. This compound is known for its unique structural properties and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-glycero-D-gulo-Heptonic acid, monopotassium salt typically involves the oxidation of D-glycero-D-gulo-Heptose. This process can be carried out using various oxidizing agents such as nitric acid or bromine water. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
D-glycero-D-gulo-Heptonic acid, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce heptaric acid derivatives.
Reduction: Reduction reactions can convert it back to its corresponding alcohol form.
Substitution: The potassium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ion-exchange resins or solutions of other metal salts are employed.
Major Products Formed
Oxidation: Heptaric acid derivatives.
Reduction: Heptonic alcohols.
Substitution: Various metal salts of heptonic acid.
Scientific Research Applications
D-glycero-D-gulo-Heptonic acid, monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing into its potential therapeutic uses, including its role in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of D-glycero-D-gulo-Heptonic acid, monopotassium salt involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and facilitating their removal or transport. In biological systems, it may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
Comparison with Similar Compounds
Similar Compounds
Calcium glucoheptonate: Another salt of heptonic acid, used for similar applications.
Sodium glucoheptonate: A sodium salt variant with comparable properties.
D-glucuronic acid: A related compound with similar structural features but different functional groups.
Uniqueness
D-glycero-D-gulo-Heptonic acid, monopotassium salt is unique due to its specific potassium ion, which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with metal ions makes it particularly valuable in both research and industrial applications.
Properties
CAS No. |
68413-91-2 |
---|---|
Molecular Formula |
C7H13KO8 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
potassium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
ORUCCVLWOQSRMC-WYRLRVFGSA-M |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[K+] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[K+] |
68084-27-5 68413-91-2 |
|
Related CAS |
87-74-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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